Stavudine impurity D

Description

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling, the identification and quantification of impurities in a drug substance, is a critical component of pharmaceutical development and manufacturing. ontosight.aiapjhs.com Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities. ontosight.ai The process ensures that any potential risks associated with impurities are mitigated, thereby safeguarding patient health. rasayanjournal.co.in The identification of impurities is crucial as these unwanted chemicals can affect the drug's stability, and potentially its therapeutic effect. rasayanjournal.co.in Comprehensive impurity profiling is essential for producing high-quality, safe, and effective medications. apjhs.com

Overview of Stavudine (B1682478) (d4T) in Antiretroviral Therapy

Stavudine, also known as d4T, is an antiretroviral medication that has been used in the treatment of Human Immunodeficiency Virus (HIV) infection. wikipedia.orgpatsnap.com It belongs to the class of drugs known as nucleoside analogue reverse transcriptase inhibitors (NRTIs). patsnap.comwho.int The mechanism of action of Stavudine involves the inhibition of the HIV reverse transcriptase enzyme, which is essential for the virus to replicate. patsnap.comnih.gov By incorporating itself into the viral DNA, Stavudine terminates the growing DNA chain, thus preventing viral replication. patsnap.com It is typically used in combination with other antiretroviral agents to manage HIV infection. who.intnih.gov While its use has declined due to the availability of newer, less toxic alternatives, it remains a significant compound in the history and study of antiretroviral therapy. patsnap.com

Rationale for Academic Research on Stavudine Impurity D

The study of specific impurities, such as this compound, is driven by the need to understand their formation, and to develop methods for their control. Research into this compound is essential for several reasons. It helps in elucidating the degradation pathways of the parent drug, Stavudine. researchgate.netresearchgate.net Understanding how and under what conditions this impurity is formed allows for the optimization of manufacturing and storage conditions to minimize its presence. Furthermore, the development of sensitive and specific analytical methods for the detection and quantification of this compound is crucial for routine quality control in pharmaceutical production. researchgate.net This research ensures that the final drug product meets the rigorous purity standards set by pharmacopoeias and regulatory agencies.

Chemical and Physical Properties of this compound

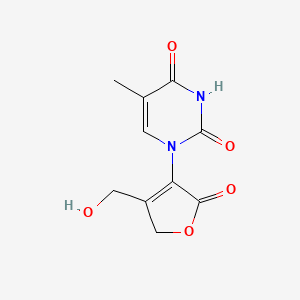

This compound is chemically identified as 1-[3-(hydroxymethyl)-5-oxo-2H-furan-4-yl]-5-methylpyrimidine-2,4-dione. nih.gov Its molecular and physical characteristics are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-[3-(hydroxymethyl)-5-oxo-2H-furan-4-yl]-5-methylpyrimidine-2,4-dione nih.gov |

| Molecular Formula | C10H10N2O5 nih.gov |

| Molecular Weight | 238.20 g/mol nih.gov |

| CAS Number | 368890-04-4 nih.gov |

Synthesis and Formation of this compound

The formation of this compound is often linked to the degradation of Stavudine under certain conditions. Studies on the degradation pathways of Stavudine have shown that it can decompose under hydrolytic, oxidative, and photolytic stress. researchgate.net One proposed pathway involves the oxidation of the double bond in the dihydrofuran ring of Stavudine, leading to the formation of an unstable epoxy intermediate. researchgate.net This intermediate can then undergo further transformation to yield various degradation products, including structures related to this compound. The exact mechanisms can be complex and are a subject of ongoing research to better control the impurity profile of Stavudine.

Analytical Methods for the Detection and Quantification of this compound

Ensuring the purity of Stavudine requires robust analytical methods capable of detecting and quantifying impurities like this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. scielo.brwisdomlib.org

A typical HPLC method for the analysis of Stavudine and its impurities would involve:

Column: A C18 reversed-phase column is commonly employed. who.int

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is often used. who.intwho.int The composition can be isocratic or a gradient to achieve optimal separation.

Detection: UV detection at a specific wavelength, typically around 265 nm, is used to monitor the elution of the compounds. scielo.brwho.int

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, specific, and robust. rasayanjournal.co.inwisdomlib.org The development of such stability-indicating methods is crucial for the quality control of Stavudine formulations. scielo.br

Regulatory and Pharmacopoeial Context

Structure

3D Structure

Properties

CAS No. |

368890-04-4 |

|---|---|

Molecular Formula |

C10H10N2O5 |

Molecular Weight |

238.20 g/mol |

IUPAC Name |

1-[3-(hydroxymethyl)-5-oxo-2H-furan-4-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H10N2O5/c1-5-2-12(10(16)11-8(5)14)7-6(3-13)4-17-9(7)15/h2,13H,3-4H2,1H3,(H,11,14,16) |

InChI Key |

PSFYVNGGPXVTGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2=C(COC2=O)CO |

Origin of Product |

United States |

Origin and Mechanistic Pathways of Stavudine Impurity D Formation

Degradation Pathways of Stavudine (B1682478) Leading to Impurity D

Stavudine is susceptible to degradation under various environmental conditions, leading to the formation of several degradation products, including Stavudine impurity D. nih.govresearchgate.net Understanding these degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance and identifying potential degradation products. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, light, and heat. oup.comnih.gov Research has shown that Stavudine degrades under hydrolytic (acidic, neutral, and alkaline), oxidative, and photolytic conditions. researchgate.netnih.govresearchgate.netscite.ai A primary degradation product consistently identified across various stress conditions is thymine (B56734). nih.govnih.gov

Stavudine demonstrates notable instability in acidic conditions. oup.comjocpr.com The degradation process in an acidic medium has been found to follow pseudo-first-order kinetics. nih.gov The hydrolytic cleavage of the glycosidic bond is a key mechanism in the acid-catalyzed degradation of Stavudine, leading to the formation of thymine. nih.gov The rate of degradation is significantly influenced by the concentration of the acid and the temperature. One study investigating the kinetics of acid degradation utilized a validated stability-indicating HPTLC method and constructed an Arrhenius plot to calculate the activation energy of the process. oup.comnih.gov

Table 1: Summary of Stavudine Degradation under Various Stress Conditions

| Stress Condition | Degradation Observed | Major Degradation Product(s) |

|---|---|---|

| Acid Hydrolysis (e.g., 1N HCl, reflux) | Yes | Thymine |

| Base Hydrolysis (e.g., 1N NaOH, reflux) | Yes | Thymine |

| Neutral Hydrolysis (e.g., water, reflux) | Yes | Thymine |

| Oxidation (e.g., 6% H2O2) | Yes | Thymine, other minor products |

| Photolytic (UV and Daylight) | Stavudine is relatively photostable | Minimal degradation |

| Dry Heat (e.g., 80°C) | No significant degradation | - |

This table is a composite summary based on findings from multiple studies. Specific conditions and the extent of degradation can vary. nih.govoup.comresearchgate.netjocpr.com

Similar to its behavior in acidic media, Stavudine also undergoes degradation in alkaline environments. oup.comjocpr.com The degradation in basic conditions also results in the formation of thymine through the cleavage of the N-glycosidic bond. nih.gov While both acidic and basic conditions lead to hydrolysis, the rate of degradation can differ. Studies have indicated that Stavudine is more sensitive to acidic conditions compared to basic or neutral conditions. researchgate.net The degradation kinetics in a basic medium have also been investigated, contributing to a comprehensive understanding of Stavudine's stability profile. mdpi.com

Oxidative conditions, often simulated using hydrogen peroxide, can also induce the degradation of Stavudine. nih.govoup.com The drug has been shown to be susceptible to oxidative stress, leading to the formation of degradation products, with thymine being a major one. nih.govresearchgate.net The mechanism of oxidative degradation can be complex, potentially involving the attack of reactive oxygen species on the double bond of the sugar moiety or the pyrimidine (B1678525) ring. researchgate.net The rate and extent of degradation are dependent on the concentration of the oxidizing agent and the duration of exposure.

The stability of Stavudine under photolytic stress has been a subject of investigation. While some studies suggest that Stavudine is relatively stable under exposure to daylight and UV light, others indicate some level of degradation. oup.comresearchgate.net One study reported that Stavudine is almost photostable, showing more resistance to light compared to zidovudine (B1683550). researchgate.net However, another study investigating the removal of Stavudine from water found a UV254 quantum yield, indicating some susceptibility to photodegradation. nih.gov The discrepancy in findings may be attributed to the different experimental conditions employed. It is generally accepted that the primary degradation pathway under photolytic stress is less pronounced compared to hydrolytic and oxidative pathways. nih.govscite.ai

Forced Degradation Studies and Stress Conditions of Stavudine

Thermal (Dry and Wet Heat) Degradation of Stavudine

The thermal stability of Stavudine is a critical factor in its formulation and storage. Studies have shown that both dry and wet heat can induce degradation of the drug. nih.gov Research indicates that the thermal decomposition of Stavudine is a multi-stage process. ciac.jl.cn Under nitrogen, the initial decomposition stage occurs between 139 °C and 173 °C, primarily involving the cleavage of the C-N bond connecting the thymine ring to the sugar moiety. ciac.jl.cn A second stage of decomposition follows between 173 °C and 313 °C. ciac.jl.cn When exposed to air, the decomposition profile is similar, with the first stage occurring between 139 °C and 166 °C, followed by subsequent stages at higher temperatures. ciac.jl.cn

High humidity combined with elevated temperatures significantly accelerates the degradation process. For instance, storing Stavudine capsules at 50°C and 90% relative humidity resulted in a more than tenfold increase in its primary degradation product, thymine, over a 90-day period. nih.govscielo.br This highlights the susceptibility of Stavudine to degradation under conditions of wet heat. nih.gov

Identification of Stavudine Degradation Products through Stability Studies

Forced degradation studies under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, have been instrumental in identifying the degradation products of Stavudine. nih.govjocpr.com These studies consistently identify thymine as the major degradation product. nih.govresearchgate.net The formation of thymine is a common outcome across acidic, neutral, and alkaline hydrolysis, as well as under oxidative conditions. nih.gov

High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are key analytical techniques used to separate and identify these degradation products. nih.govnih.gov Stability-indicating methods have been developed to effectively separate Stavudine from its degradation products, including thymine and other minor impurities. nih.gov Through these methods, researchers can monitor the stability of Stavudine in various formulations and storage conditions. scielo.br

Below is a table summarizing the findings from various stability studies on Stavudine:

| Stress Condition | Major Degradation Product Identified | Reference |

| Acidic Hydrolysis | Thymine | nih.gov |

| Neutral Hydrolysis | Thymine | nih.gov |

| Alkaline Hydrolysis | Thymine | nih.gov |

| Oxidation | Thymine | nih.gov |

| Thermal (Dry Heat) | Thymine | nih.gov |

| Thermal (Wet Heat) | Thymine | nih.gov |

| Photolysis | Thymine | researchgate.net |

Proposed Reaction Mechanisms for this compound Formation

The formation of this compound is a result of specific chemical transformations of the Stavudine molecule. The following sections detail the proposed mechanisms.

Hydrolytic Degradation Mechanisms (e.g., C-N bond cleavage)

The primary pathway for the hydrolytic degradation of Stavudine involves the cleavage of the C-N glycosidic bond. researchgate.net This bond connects the thymine base to the unsaturated sugar ring. The susceptibility of this bond to cleavage is a key factor in the drug's instability in aqueous environments. nih.govresearchgate.net Density functional theory calculations have suggested that the cleavage of the C-N bond is the rate-determining step in the electrochemical degradation of Stavudine. researchgate.netresearchgate.net The aminal functionality in Stavudine's structure is considered responsible for this hydrolytic cleavage under acidic, neutral, and alkaline conditions. nih.gov

Unconventional Hydrolytic Reactions and their Mechanisms

Beyond simple bond cleavage, unconventional hydrolytic reactions can also play a role in the degradation of pharmaceuticals like Stavudine. ijper.org These can include reactions such as oxidation, dehydrogenation, and cyclization that occur under hydrolytic conditions. ijper.org While specific unconventional mechanisms leading directly to this compound are not extensively detailed in the provided search results, the principles of such reactions, triggered by the specific chemical environment and substituents on the molecule, are relevant to understanding the full scope of potential degradation pathways. ijper.org

Role of Intermediates in Impurity D Formation

The formation of this compound likely proceeds through one or more reactive intermediates. In the context of electrochemical degradation, an unstable epoxy intermediate (TP240) has been proposed, which forms from the oxidation of the double bond in the sugar ring. researchgate.net This intermediate is suggested to convert to another intermediate (S242) before degrading further. researchgate.net The formation of such intermediates is a common feature in complex chemical reactions and is crucial for understanding the step-by-step transformation of Stavudine into its various degradation products, including Impurity D. scielo.brresearchgate.net

Analytical Methodologies for Detection and Quantification of Stavudine Impurity D

Chromatographic Techniques for Impurity Separation

Chromatography is a cornerstone of pharmaceutical analysis, providing the high resolving power necessary to separate an API from structurally similar impurities. Various chromatographic techniques have been developed and optimized for the analysis of Stavudine (B1682478) and its related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Stavudine Impurities

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of impurities in Stavudine. sid.ir Method development focuses on achieving adequate separation between the main Stavudine peak and the peaks of all potential impurities within a reasonable analysis time. rjptonline.org The validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and sensitivity. rjptonline.orgderpharmachemica.comwisdomlib.org

Reverse-Phase HPLC (RP-HPLC) Applications

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for the analysis of Stavudine and its impurities. ijprajournal.comtsijournals.com In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) or C8 column, is used with a polar mobile phase. rjptonline.orgrroij.comresearchgate.net This setup allows for the effective separation of Stavudine from its impurities, which can include starting materials, by-products, and degradants like thymine (B56734). scielo.br

Several RP-HPLC methods have been developed for the simultaneous estimation of Stavudine and other antiretroviral drugs, which are also capable of separating their respective impurities. ijprajournal.comresearchgate.net For instance, a stability-indicating RP-HPLC method was developed to separate Lamivudine, Stavudine, and Nevirapine (B1678648), demonstrating the method's ability to resolve the main drugs from their degradation products. researchgate.net The selection of the column is crucial; studies have investigated various columns, including Hypersil C18, Kromasil C8, and Phenomenex, to achieve optimal resolution and peak shape. ijpsonline.com

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Key Finding | Reference |

|---|---|---|---|---|---|

| Acquity UPLC HSS-T3 (100 × 2.1 mm), 1.8 μm | A: 0.1% perchloric acid (pH 2.6) B: Acetonitrile (B52724) (Gradient) | 0.2 mL/min | UV at 265 nm | Separated Stavudine, Lamivudine, Nevirapine, and eleven known impurities. | derpharmachemica.com |

| Phenomenex C18 (250 X 4.6mm, 5µm) | Water: Methanol (B129727) (60:40 v/v) | 1.0 mL/min | PDA at 266 nm | Separated Stavudine from potential interfering peaks in 6 minutes. | rjptonline.org |

| LiChrospher® 100 RP-18 (125 x 4.0 mm, 5 µm) | Methanol: Water (15:85 v/v) | 1.0 mL/min | UV at 265 nm | Enabled quantitative determination of Stavudine and its impurity, thymine. | scielo.br |

| C18-ODS-Hypersil (5 µm, 250 mm x 4.6 mm) | 20 mM sodium phosphate (B84403) buffer (with 8 mM 1-octanesulphonicacid sodium salt): Acetonitrile (4:1, v/v), pH 3.5 | Isocratic | Not Specified | Resolved Stavudine (RT 2.85 min), Lamivudine (RT 4.33 min), and Nevirapine (RT 8.39 min). | researchgate.net |

Gradient vs. Isocratic Elution Strategies for Stavudine Impurities

The choice between gradient and isocratic elution is a critical step in HPLC method development.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. rjptonline.orgresearchgate.net Isocratic methods are generally simpler, more robust, and result in more stable baselines. researchgate.net Several isocratic RP-HPLC methods have been successfully developed for the estimation of Stavudine in bulk and capsule formulations, often using a simple mixture of water and methanol as the mobile phase. rjptonline.orgresearchgate.net For example, a mobile phase of water and methanol (60:40 v/v) was used to separate Stavudine in an analysis time of 6 minutes. rjptonline.org

Gradient Elution: This strategy involves changing the composition of the mobile phase during the chromatographic run. Gradient elution is particularly useful for analyzing complex mixtures containing compounds with a wide range of polarities, such as an API and its various impurities. derpharmachemica.comtsijournals.comchula.ac.th For the analysis of Stavudine and its combination drug products, a gradient elution mode is often preferred to achieve adequate separation of all active components and their corresponding impurities. derpharmachemica.com For instance, a gradient method starting with a low concentration of the organic modifier (e.g., acetonitrile) and gradually increasing it allows for the elution of more strongly retained compounds, ensuring all impurities are detected. derpharmachemica.comchula.ac.th

The selection between these two strategies depends on the complexity of the sample. While isocratic methods are sufficient for simpler impurity profiles, gradient methods provide the necessary resolving power for more complex mixtures of Stavudine and its related substances. rjptonline.orgderpharmachemica.comtsijournals.com

High-Performance Thin Layer Chromatography (HPTLC) Applications in Stavudine Impurity Analysis

High-Performance Thin Layer Chromatography (HPTLC) is another valuable technique for the analysis of Stavudine. nih.gov It serves as a powerful and adaptable tool for quality assurance, capable of assessing the identity and purity of bulk drugs and formulations. oup.com HPTLC methods are known for their simplicity, speed, and ability to analyze multiple samples simultaneously. jetir.org

For Stavudine, a sensitive and stability-indicating HPTLC method was developed using a mobile phase of toluene–methanol–chloroform–acetone (7.0:3.0:1.0:1.0, v/v/v/v). oup.com Densitometric analysis is typically performed in absorbance mode at a wavelength where Stavudine and its impurities show a response, such as 270 nm or 265 nm. researchgate.netoup.com This method successfully separated Stavudine (retention factor, Rf = 0.45) from an impurity (Rf = 0.53). oup.com The method was validated for precision, robustness, and recovery, with limits of detection and quantitation for Stavudine reported as 10 and 30 ng/spot, respectively. oup.com HPTLC can also be used to determine the purity of the drug by detecting related impurities, with detection limits for impurities often around 0.1%. oup.com

| Stationary Phase | Mobile Phase | Detection Wavelength | Rf Value (Stavudine) | Key Finding | Reference |

|---|---|---|---|---|---|

| Pre-coated silica (B1680970) gel 60 F254 | Toluene–Methanol–Chloroform–Acetone (7.0:3.0:1.0:1.0, v/v/v/v) | 270 nm | 0.45 ± 0.05 | Stability-indicating method separating Stavudine from its degradation products and related impurities. | oup.com |

| Pre-coated silica gel 60 F254 | Chloroform:Methanol (9:1, v/v) | 265 nm | 0.21-0.27 | Simultaneous quantification of Stavudine, Lamivudine, and Nevirapine in tablets. | researchgate.net |

Other Chromatographic Approaches for Related Substances (e.g., Capillary Electrophoresis)

Beyond traditional liquid chromatography, other separation techniques are employed for analyzing Stavudine and its related substances.

Capillary Electrophoresis (CE) has emerged as a powerful separation technique with high efficiency and resolving power. osti.govscielo.br CE is particularly useful for separating charged molecules and impurities that are too polar to be adequately retained in RP-HPLC. ijcrt.org Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE, has been successfully used for the separation of zidovudine (B1683550) and its 10 possible impurities, demonstrating the high potential of this technique for resolving complex mixtures, including isomers, which can be challenging for HPLC. chula.ac.th

A MEKC method was developed for the simultaneous detection of zidovudine, stavudine, lamivudine, and nevirapine. researchgate.net This method was also applied for the detection of thymine, a major degradation product of stavudine. researchgate.net The validation showed the method to be sensitive, with a limit of quantification for stavudine of 0.051 mg/L. researchgate.net The high separation efficiency of CE makes it a valuable alternative and complementary technique to HPLC for impurity profiling in pharmaceuticals. osti.govscielo.br

Spectroscopic and Hyphenated Techniques for Impurity Characterization and Quantification

While chromatographic techniques are excellent for separation, spectroscopic methods are required for the structural elucidation and characterization of unknown impurities. rroij.comajrconline.org When these techniques are coupled with a separation method, they are known as hyphenated techniques, which are powerful tools in impurity profiling. ajrconline.org

Spectroscopic Methods such as Ultraviolet (UV), Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for characterizing impurities. rroij.comajrconline.org UV-Vis spectroscopy is often used as a detection method in HPLC and can help in the preliminary identification of impurities based on their spectral characteristics. researchgate.netnih.gov

Hyphenated Techniques provide a direct link between separation and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are among the most powerful hyphenated techniques for impurity profiling. ajrconline.orgingentaconnect.com LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of MS, allowing for the determination of the molecular weight of impurities as they elute from the column. nih.gov An LC-MS/MS method was developed for the simultaneous quantification of lamivudine, stavudine, and nevirapine in human plasma, demonstrating high selectivity and sensitivity. nih.gov In another study, an unknown degradation product in a combination tablet was isolated using preparative HPLC and then characterized using MS, NMR, and IR spectroscopy. ingentaconnect.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and LC-FTIR are also used, though less commonly than LC-MS. ajrconline.org These techniques provide detailed structural information that is crucial for the unambiguous identification of an impurity's structure. ajrconline.org

These advanced techniques are indispensable for characterizing unknown impurities discovered during stability studies or process development, ensuring a comprehensive understanding of the impurity profile of Stavudine.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Stavudine Impurity Analysis

UV-Vis spectroscopy is a widely utilized technique for the quantitative analysis of pharmaceutical compounds due to its simplicity, speed, and cost-effectiveness. ugm.ac.id For the analysis of stavudine and its impurities, a specific wavelength is selected where the compound absorbs UV radiation. In the case of stavudine, the maximum absorbance is often observed around 266 nm. tsijournals.comscispace.com This method can be employed for the determination of stavudine residues and for the simultaneous estimation of stavudine in the presence of other antiretroviral drugs. tsijournals.comscispace.com

While UV-Vis spectroscopy is a valuable tool, its specificity can be limited when dealing with a mixture of compounds with overlapping absorption spectra, such as stavudine and its impurities. ugm.ac.idresearchgate.net To overcome this, chemometric-assisted spectrophotometry can be employed, which uses mathematical and statistical methods to resolve the spectra of individual components in a mixture. researchgate.net For routine quality control, UV-Vis spectroscopy provides a straightforward method for quantifying stavudine, but for detailed impurity profiling, it is often used in conjunction with more selective techniques. ugm.ac.idjctjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Stavudine Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the separation, identification, and quantification of impurities in drug substances. researchgate.netvub.ac.be This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net For stavudine impurity profiling, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly used to separate stavudine from its impurities. ijprajournal.com

The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for the determination of their molecular weights. researchgate.net Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the selected ions and analyzing the resulting fragment ions. researchgate.net This fragmentation pattern is unique to a specific molecule and can be used for its definitive identification. researchgate.net

Several LC-MS/MS methods have been developed for the simultaneous determination of stavudine and other antiretroviral drugs in various matrices. researchgate.netscielo.brresearchgate.net These methods are validated for their linearity, accuracy, and precision, ensuring reliable quantification of impurities, even at trace levels. researchgate.net The high selectivity and sensitivity of LC-MS/MS make it an indispensable tool for comprehensive impurity profiling and for meeting the stringent regulatory requirements for drug purity. apjhs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Stavudine Impurity D

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.netsemanticscholar.org It provides detailed information about the carbon-hydrogen framework of a molecule. semanticscholar.org For characterizing this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed. researchgate.net

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule. semanticscholar.org Advanced NMR techniques, such as two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further aiding in the complete structural assignment. semanticscholar.org The unequivocal structural information provided by NMR is crucial for understanding the formation pathways of impurities and for their synthesis as reference standards for quantitative analysis. researchgate.netsemanticscholar.org

Infrared (IR) Spectroscopy in Stavudine Impurity Identification

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups present in a molecule. farmaciajournal.comresearchgate.net The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of its chemical bonds. researchgate.net By comparing the IR spectrum of an unknown impurity to that of the parent drug, it is possible to identify differences in their functional groups. farmaciajournal.com

For this compound, IR spectroscopy can help to confirm the presence or absence of key functional groups, complementing the data obtained from other analytical techniques like MS and NMR. researchgate.net While IR spectroscopy is a powerful identification tool, its application for the quantification of impurities is generally limited to cases where the impurity has a unique and strong absorption band that is well-resolved from the bands of the main component. farmaciajournal.com

Method Validation Parameters for this compound Analysis (According to ICH Guidelines)

The validation of analytical methods is a mandatory requirement by regulatory bodies like the ICH to ensure the reliability and accuracy of analytical data. ich.org The validation process for methods used to analyze this compound must demonstrate that the method is suitable for its intended purpose. oup.com

Specificity and Selectivity in the Presence of Stavudine and Other Impurities

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgslideshare.net For the analysis of this compound, the method must be able to distinguish it from stavudine and any other potential impurities. oup.comderpharmachemica.com

This is typically demonstrated by spiking the drug substance with known levels of impurities and showing that the method can separate and accurately quantify each component without interference. ich.orgderpharmachemica.com In HPLC methods, this is confirmed by observing distinct peaks for each compound with adequate resolution. ijprajournal.com The specificity of the method ensures that the reported level of this compound is accurate and not influenced by other substances in the sample. scispace.comoup.com

Linearity and Range of Detection/Quantification for this compound

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org For this compound, the linearity of the method is established by analyzing a series of solutions with different concentrations of the impurity. oup.com The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org These parameters are crucial for controlling impurities at very low levels, as required by regulatory guidelines. oup.com

Table 1: Linearity and Range Data for Stavudine Impurity Analysis

| Parameter | Result | Reference |

| Linearity Range | 30-1000 ng/spot | oup.com |

| Correlation Coefficient (r²) | 0.9997 ± 0.05 | oup.com |

| Limit of Detection (LOD) | 10 ng/spot | oup.com |

| Limit of Quantitation (LOQ) | 30 ng/spot | oup.com |

Accuracy and Precision in Stavudine Impurity Determination

The accuracy of an analytical method refers to the closeness of test results to the true value, while precision measures the degree of scatter between a series of measurements. For the determination of impurities in active pharmaceutical ingredients (APIs) like Stavudine, establishing high accuracy and precision is paramount to ensure the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of Stavudine and its related compounds. In a typical validation of an HPLC method, accuracy is assessed by performing recovery studies. This involves spiking a placebo or a sample of the drug substance with a known amount of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage of the impurity that is recovered by the analytical method is then calculated. For the analysis of Stavudine and its impurities, methods have demonstrated good and consistent recoveries, often falling within a range of 93.9% to 103.9%. tsijournals.com

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility. Repeatability (or intra-day precision) assesses the precision over a short interval of time with the same analyst and equipment. Intermediate precision (or inter-day precision) is determined by varying factors such as the day of analysis, the analyst, and the equipment. Reproducibility is assessed through inter-laboratory trials. For Stavudine and its impurities, the inter-day precision values have been found to be within 2.0% Relative Standard Deviation (RSD), indicating a high degree of precision for the analytical method. tsijournals.com

The following table summarizes typical accuracy and precision data for the analysis of impurities in Stavudine:

| Parameter | Specification | Typical Result |

| Accuracy (Recovery) | 90.0% - 110.0% | 93.9% - 103.9% tsijournals.com |

| Precision (RSD) | Not More Than 5.0% | < 2.0% tsijournals.com |

Robustness and Ruggedness of Analytical Methods

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

For the simultaneous determination of Stavudine and other antiretroviral drugs, RP-HPLC methods have been evaluated for robustness by introducing small variations in chromatographic conditions. orientjchem.org These variations can include:

Flow rate of the mobile phase: For instance, varying the flow rate by ±0.1 mL/min. orientjchem.org

Wavelength of detection: A typical variation would be ±1 nm. orientjchem.org

Composition of the mobile phase: The organic/aqueous ratio might be slightly altered. orientjchem.org

The results of these robustness studies, which assess the effect on parameters like peak area and retention time, have shown that the methods are reliable for routine use. orientjchem.org

Limits of Detection (LOD) and Quantification (LOQ) for this compound

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For impurities in bulk drugs, it is crucial that the analytical method is sensitive enough to detect and quantify them at very low levels, typically a percentage of the main compound's concentration. For Stavudine impurities, analytical methods have been developed that are capable of detecting impurities at a level of 0.05% with respect to a test concentration of 0.5 mg/mL. tsijournals.com

The determination of LOD and LOQ is often based on the standard deviation of the response and the slope of the calibration curve. The following formulas are commonly used:

LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

The sensitivity of methods for related compounds of Stavudine ensures that even trace amounts of impurities are accurately monitored.

Preparation and Use of this compound Reference Standards

Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of a substance. For pharmaceutical quality control, certified reference standards (CRS) from pharmacopoeias (e.g., European Pharmacopoeia - EP, United States Pharmacopeia - USP) are used.

The European Pharmacopoeia lists a reference standard for "this compound [EP]". nih.gov This specific impurity is identified as 1-((2R)-5-Oxo-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione. nih.gov There is also a "Zidovudine impurity D EP Reference Standard", which is a different chemical entity (Triphenylmethanol) and should not be confused. sigmaaldrich.comsynthinkchemicals.com

The preparation of a reference standard involves the synthesis of the compound, followed by extensive purification and characterization to establish its identity and purity. The characterization typically involves techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR)

Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC)

Infrared (IR) Spectroscopy

Once a reference standard is established and certified, it is used in the laboratory for various purposes, including:

Peak identification: The retention time of a peak in a sample chromatogram is compared to that of the reference standard to confirm the identity of the impurity.

Quantification: A calibration curve is generated using solutions of the reference standard at different concentrations. This curve is then used to determine the concentration of the impurity in a test sample.

System suitability testing: Reference standards are used to verify that the analytical system is working correctly before running samples.

The availability and correct use of the this compound reference standard are critical for the accurate quality control of Stavudine. nih.gov

Structural Elucidation and Characterization of Stavudine Impurity D

Isolation and Purification Strategies for Stavudine (B1682478) Impurity D

The initial step in characterizing any impurity is its isolation from the bulk drug substance. For impurities in stavudine, various chromatographic techniques are commonly employed. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful methods for separating impurities from the active pharmaceutical ingredient (API). derpharmachemica.comtsijournals.com These techniques can be optimized by adjusting parameters such as the column type, mobile phase composition, and flow rate to achieve effective separation. wisdomlib.org

Specifically for stavudine and its impurities, reverse-phase HPLC (RP-HPLC) is a frequently utilized method. derpharmachemica.comtsijournals.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. By creating a gradient elution, where the composition of the mobile phase is changed over time, a mixture of compounds can be separated based on their differing polarities.

In some cases, preparative HPLC is used to isolate a sufficient quantity of the impurity for further structural analysis. rasayanjournal.co.in This technique operates on the same principles as analytical HPLC but uses a larger column to handle a larger sample size. Once isolated, the purity of the fraction containing Stavudine impurity D can be confirmed by analytical HPLC before proceeding to spectroscopic analysis.

Another technique that can be applied is thin-layer chromatography (TLC), which can be used for both identification and to a certain extent, purification. oup.comkursk-vestnik.ru In TLC, a sample is spotted onto a plate coated with a stationary phase, and a solvent (mobile phase) is allowed to move up the plate, separating the components of the sample. oup.com

Table 1: Chromatographic Techniques for Impurity Isolation

| Technique | Principle | Application in Impurity Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure. innovareacademics.in | Widely used for the separation, identification, and quantification of impurities in pharmaceuticals. innovareacademics.inscielo.br |

| Ultra-Performance Liquid Chromatography (UPLC) | An advancement of HPLC using smaller particle sizes in the stationary phase, allowing for faster and more efficient separations. derpharmachemica.com | Offers higher resolution and sensitivity for detecting and quantifying low-level impurities. derpharmachemica.comscirp.org |

| Preparative HPLC | A form of HPLC used to purify and collect larger quantities of a specific compound from a mixture. rasayanjournal.co.in | Essential for obtaining a sufficient amount of an isolated impurity for comprehensive structural elucidation. rasayanjournal.co.in |

| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of compounds on a thin layer of adsorbent material. oup.com | A simple and rapid method for preliminary identification and assessment of impurity profiles. oup.comkursk-vestnik.ru |

Application of Advanced Spectroscopic Techniques for this compound Structure Determination

Mass Spectrometry (MS): Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. rasayanjournal.co.inrroij.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of the impurity. scirp.org Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. rasayanjournal.co.inrroij.com

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon NMR): This provides information about the different types of carbon atoms in the molecule.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, helping to piece together the complete molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. rasayanjournal.co.inrroij.com Each functional group (e.g., C=O, O-H, N-H) absorbs infrared radiation at a characteristic frequency, providing a fingerprint of the functional groups within the impurity.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (the part of a molecule responsible for its color). rroij.comresearchgate.net The presence of a conjugated system in this compound would be indicated by its UV absorption spectrum. researchgate.net

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight and molecular formula. rasayanjournal.co.inscirp.orgrroij.com |

| ¹H NMR | Information on the proton framework of the molecule. rasayanjournal.co.in |

| ¹³C NMR | Information on the carbon skeleton of the molecule. rasayanjournal.co.in |

| Infrared (IR) Spectroscopy | Identification of functional groups. rasayanjournal.co.in |

| UV-Vis Spectroscopy | Information on electronic conjugation and chromophores. researchgate.net |

Confirmation of Molecular Structure and Stereochemical Aspects

Based on the data obtained from various spectroscopic techniques, the proposed structure of this compound is 1-[3-(hydroxymethyl)-5-oxo-2H-furan-4-yl]-5-methylpyrimidine-2,4-dione. nih.gov The molecular formula is C₁₀H₁₀N₂O₅, and the molecular weight is approximately 238.20 g/mol . nih.gov

The structural elucidation process involves piecing together the information from each spectroscopic method. For example, the molecular formula from HRMS provides the building blocks. IR spectroscopy identifies the types of bonds and functional groups present. NMR spectroscopy then allows for the precise arrangement of these atoms to be determined, confirming the connectivity and completing the structural puzzle.

If the impurity has stereocenters, further analysis may be required to determine its stereochemistry. This can sometimes be inferred from the synthesis process or determined using specific NMR techniques or chiral chromatography. However, for this compound, the provided information does not specify any stereochemical aspects. nih.gov

Regulatory and Quality Control Perspectives on Stavudine Impurity D

International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B)

The International Conference on Harmonisation (ICH) provides critical guidance for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). premier-research.comeuropa.eu These guidelines establish a framework for reporting, identifying, and qualifying impurities to ensure the safety and quality of pharmaceutical products. premier-research.comscribd.comuspnf.com Stavudine (B1682478) Impurity D, as a potential impurity in stavudine drug substances or a degradation product in stavudine formulations, falls under the purview of these regulatory standards. nih.govwatson-int.com

The ICH Q3A and Q3B guidelines are complementary, with Q3A focusing on impurities arising during the manufacturing process of the active pharmaceutical ingredient (API), and Q3B addressing degradation products that form during the manufacturing and storage of the finished drug product. premier-research.comeuropa.eueuropa.eu These guidelines apply to chemically synthesized new drug substances and products that have not been previously registered. europa.eu For Stavudine Impurity D, its control strategy would depend on whether it is a process-related impurity from the synthesis of stavudine or a degradant formed over time in the final dosage form. scribd.comeuropa.eu

Impurity Reporting and Qualification Thresholds for this compound

The ICH guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. scribd.comichapps.com These thresholds determine the level at which an impurity must be reported, structurally identified, and evaluated for its biological safety. premier-research.comamericanpharmaceuticalreview.com

Reporting Threshold: Any impurity present at a level greater than the reporting threshold must be documented in the registration application. europa.euich.org For new drug substances, results for impurities below 1.0% are typically reported to two decimal places. ich.org

Identification Threshold: If an impurity exceeds the identification threshold, its structure must be elucidated. ichapps.comamericanpharmaceuticalreview.com This is a critical step for understanding the potential risks associated with the impurity.

Qualification Threshold: When an impurity level surpasses the qualification threshold, it must be qualified. ichapps.comamericanpharmaceuticalreview.com Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. iajps.com

The specific thresholds applicable to this compound would be determined by the maximum daily dose of the stavudine product. The following table, based on ICH Q3B(R2) guidelines, illustrates the general thresholds for degradation products in new drug products.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% or 1.0 mg per day intake (whichever is lower) | 0.5% or 1.0 mg per day intake (whichever is lower) |

| > 1 g | 0.05% | 0.1% or 2.0 mg per day intake (whichever is lower) | 0.2% or 2.0 mg per day intake (whichever is lower) |

| Data derived from ICH Q3B(R2) guidelines. europa.eu |

For example, if a stavudine formulation has a maximum daily dose of 50 mg, the reporting threshold for a degradation product like this compound would be 0.1%. europa.eu The identification and qualification thresholds would be 0.2% and 0.5% respectively. europa.eu

Requirements for Identification of Unknown Impurities in Stavudine Formulations

When an unknown impurity, such as a newly discovered degradation product in a stavudine formulation, exceeds the identification threshold, the ICH guidelines mandate its structural characterization. europa.euich.org This process involves a comprehensive scientific investigation to determine the chemical structure of the impurity.

The identification process typically employs a combination of advanced analytical techniques, including:

Chromatographic methods: Techniques like High-Performance Liquid Chromatography (HPLC) are used to separate the impurity from the active pharmaceutical ingredient (API) and other components of the formulation. oup.comnih.gov

Spectroscopic methods:

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity, which is crucial for determining its elemental composition and structure. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the molecular structure by analyzing the magnetic properties of atomic nuclei. nih.govnih.gov

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the impurity molecule. researchgate.net

Once an impurity is identified, it is classified as a "specified impurity" in the drug substance or drug product specification if it is found in batches manufactured by the proposed commercial process. europa.euich.org A rationale for including or excluding impurities in the specification must be provided. ich.org For instance, thymine (B56734) has been identified as a major degradation product of stavudine under various stress conditions. researchgate.net

Impurity Profiling Strategies for Stavudine and its Degradants

Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in a drug substance and drug product. nih.govilkogretim-online.org For stavudine, this involves a comprehensive evaluation of impurities arising from the manufacturing process and those formed during degradation. oup.comresearchgate.net The goal is to develop a detailed understanding of the impurity landscape of the drug, which is essential for ensuring its quality, safety, and efficacy. scribd.comilkogretim-online.org

Effective impurity profiling strategies for stavudine and its degradants typically involve:

Forced Degradation Studies: These studies, also known as stress testing, are conducted to understand the degradation pathways of stavudine under various conditions such as acid and base hydrolysis, oxidation, heat, and light. oup.comresearchgate.net This helps in identifying potential degradation products, including this compound, that may form during the shelf life of the product. researchgate.net For example, studies have shown that stavudine degrades under acidic and basic conditions, as well as through oxidation and wet-heat. oup.com

Development of Stability-Indicating Analytical Methods: A crucial aspect of impurity profiling is the development and validation of analytical methods that can accurately and specifically measure stavudine in the presence of its impurities and degradation products. oup.com High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. researchgate.netwisdomlib.org The method must be validated according to ICH Q2 guidelines to ensure its reliability. wisdomlib.org

Characterization of Impurities: Once impurities are detected, they need to be characterized. This involves using a combination of chromatographic and spectroscopic techniques like LC-MS, LC-NMR, and GC-MS to elucidate their structures. nih.govnih.gov

Routine Batch Analysis: Regular analysis of production batches is necessary to monitor the levels of known and unknown impurities and ensure they remain within the established specification limits. wdh.ac.id

The following table outlines a general strategy for impurity profiling:

| Step | Description | Analytical Techniques |

| 1. Method Development | Develop a selective and sensitive analytical method to separate the API from its impurities. | HPLC, UPLC, GC, SFC chromatographyonline.commolnar-institute.com |

| 2. Method Validation | Validate the analytical method according to ICH Q2 guidelines for parameters like specificity, linearity, accuracy, precision, and robustness. wisdomlib.org | HPLC, UV-Vis Spectroscopy wisdomlib.org |

| 3. Forced Degradation | Subject the drug substance to stress conditions to generate potential degradation products. | HPLC, LC-MS oup.comresearchgate.net |

| 4. Impurity Identification | Isolate and structurally elucidate the impurities using spectroscopic techniques. | MS, NMR, IR nih.govnih.gov |

| 5. Impurity Quantification | Quantify the levels of identified and unidentified impurities in the drug substance and product. | Validated HPLC method oup.com |

| 6. Specification Setting | Establish acceptance criteria for specified and unspecified impurities based on safety and regulatory guidelines. | Based on ICH Q3A/Q3B thresholds ichapps.com |

Quality by Design (QbD) Principles in Impurity Control for Stavudine

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. iajps.comwjpsonline.com Applying QbD principles to the control of this compound can lead to a more robust and efficient manufacturing process, ensuring consistent product quality. iajps.comwisdomlib.org

The core elements of a QbD approach for impurity control include:

Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final drug product, including the acceptable limits for impurities like this compound. nih.gov

Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. iajps.com The level of this compound is a CQA.

Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Identifying the attributes of raw materials (CMAs) and the process parameters (CPPs) that can impact the formation of this compound is crucial. nih.gov For example, the quality of starting materials, reaction temperature, and pH could be critical factors.

Design of Experiments (DoE): Statistical tools like Design of Experiments are used to systematically study the relationship between CMAs, CPPs, and the formation of impurities. wisdomlib.org This allows for the development of a design space.

Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. ijpsjournal.com Operating within the design space ensures that the level of this compound remains below its specified limit.

Control Strategy: A planned set of controls, derived from product and process understanding, that ensures process performance and product quality. iajps.comnih.gov This includes controls on input materials, process parameters, and the final product specification for this compound.

By implementing a QbD approach, manufacturers can proactively control the formation of this compound, rather than relying solely on end-product testing. wjpsonline.com This leads to a better understanding of the process, reduced batch failures, and greater manufacturing efficiency. wjpsonline.com

Advanced Research Directions and Future Outlook

Computational Chemistry Approaches to Predict Stavudine (B1682478) Impurity Formation and Stability

Computational chemistry has become an indispensable tool in pharmaceutical development for proactively predicting and understanding the formation of impurities. acs.org For an impurity like Stavudine impurity D, which may arise from degradation or synthetic side reactions, computational models offer a scientific, resource-efficient alternative to purely experimental approaches.

Predicting Degradation Pathways: Ligand-based and structure-based computational methods are employed to predict the metabolic and degradation pathways of drug molecules. acs.org For Stavudine, Density Functional Theory (DFT) calculations can be used to identify the most likely sites for chemical attack. nih.gov For instance, DFT studies have revealed that the double bond carbon atom near the hydroxymethyl group in Stavudine is a probable site for attack by hydroxyl radicals, and the cleavage of the C-N bond is a critical step in its degradation. nih.gov By modeling the reaction energetics of various potential degradation pathways under different stress conditions (e.g., pH, temperature, oxidation), chemists can predict the formation of specific degradation products, including potential structures for Impurity D.

Assessing Impurity Stability: Once a potential structure for this compound is hypothesized, quantum mechanical methods can simulate its molecular properties and thermodynamic stability. slideshare.net These in silico tools can calculate parameters like heat of formation and bond dissociation energies, providing a quantitative measure of the impurity's stability relative to the parent Stavudine molecule. This information is crucial for understanding its likelihood of persistence and for developing effective control strategies. Physiologically based pharmacokinetic (PBPK) modeling, another computational tool, can further simulate the disposition of impurities, although it is more commonly used for the drug itself. mdpi.com

Development of Novel Analytical Techniques for Trace Impurity Detection and Quantification

The accurate detection and quantification of trace-level impurities are paramount for ensuring drug safety. For this compound, which may be present at very low concentrations, highly sensitive and specific analytical methods are required.

Advancements in Liquid Chromatography: High-Performance Liquid Chromatography (HPLC) has long been the standard, but modern advancements offer superior performance for impurity analysis. Ultra-Performance Liquid Chromatography (UPLC) stands out due to its use of smaller particle-size columns (<2 µm), which provides significant improvements in resolution, speed, and sensitivity over traditional HPLC. researchgate.netmdpi.com This enhanced resolution is critical for separating structurally similar impurities from the main API peak.

Hyphenated Techniques for Enhanced Specificity and Sensitivity: The coupling of chromatography with mass spectrometry (LC-MS) is a powerful technique for impurity profiling, offering both separation and structural identification capabilities. rroij.com For ultra-trace analysis, tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity, making it ideal for quantifying potentially genotoxic impurities that have very low permissible daily exposure limits. The development of a stability-indicating UPLC method, for instance, allows for the simultaneous determination of Stavudine and its degradation products. mdpi.com

The following table summarizes key performance characteristics of modern analytical techniques applicable to the detection of impurities like this compound.

Comprehensive Impurity Risk Assessment and Mitigation Strategies for this compound

A systematic approach to risk management is essential for controlling pharmaceutical impurities. The ICH Q9 guideline on Quality Risk Management (QRM) provides a framework for this process, which involves identifying, analyzing, and controlling risks to product quality. fda.govlongdom.orgjrtdd.com

Risk Assessment: The first step is a comprehensive risk assessment to understand the potential impact of this compound. This involves:

Risk Identification: Identifying all potential sources of the impurity, such as specific reaction steps, raw material contaminants, or degradation during storage.

Risk Analysis: Evaluating the probability of the impurity forming and the severity of its potential harm. Tools like Failure Mode and Effects Analysis (FMEA) can be used to systematically analyze process steps and identify potential failure modes leading to impurity formation. jrtdd.com

Risk Evaluation: Comparing the identified and analyzed risk against given risk criteria. This determines the significance of the risk and whether it needs to be mitigated. jrtdd.com

Mitigation and Control Strategies: Based on the risk assessment, a control strategy is developed. For this compound, this could include:

Process Optimization: Modifying reaction conditions (e.g., temperature, pH, reagent stoichiometry) to minimize the formation of the impurity.

Purification Enhancements: Developing more effective crystallization or chromatographic purification steps to selectively remove the impurity.

Specification Setting: Establishing acceptance criteria for the impurity in the final API based on safety data and regulatory requirements. This requires a robust analytical method for routine monitoring.

Raw Material Control: Implementing stricter controls on starting materials and reagents that may contribute to the formation of the impurity.

The following table outlines a simplified risk assessment and mitigation framework for a process-related impurity like this compound.

Continuous Monitoring and Control of this compound in Manufacturing Processes

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality attributes (CQAs). acs.org This approach is a shift from traditional quality-by-testing to a modern quality-by-design (QbD) paradigm. sigmaaldrich.compharmaffiliates.com

For an impurity like this compound, PAT enables real-time or near-real-time monitoring during production, ensuring the process remains in a state of control. acs.orgglentham.com

Implementing PAT for Impurity Control:

Real-time Monitoring: PAT tools, such as in-line or on-line spectroscopy (e.g., Near-Infrared or Raman), can be integrated directly into the manufacturing process. These tools can monitor critical process parameters (CPPs) that are linked to impurity formation. For example, a spectroscopic probe in a reactor could monitor the concentration of a key intermediate or the disappearance of a starting material, ensuring the reaction goes to completion and minimizing side-product formation.

Process Understanding and Control: The data generated by PAT tools provides a deep understanding of the process. pharmaffiliates.com This allows for the development of robust control strategies where process parameters can be adjusted in real-time to prevent deviations that could lead to increased levels of Impurity D.

Continuous Improvement: PAT facilitates continuous process verification, where quality is assured throughout the manufacturing process rather than just by end-product testing. glentham.com The wealth of data collected allows for ongoing optimization and improvement of the manufacturing process, further reducing the risk of impurity formation over the product's lifecycle. sigmaaldrich.com This approach supports a move towards more efficient continuous manufacturing models from traditional batch processes. pharmaffiliates.com

By leveraging these advanced research directions, pharmaceutical manufacturers can develop a highly effective and integrated control strategy for impurities such as this compound, ensuring consistent product quality and enhancing patient safety.

Compound Reference Table

Q & A

Q. What strategies mitigate confirmation bias when interpreting impurity stability data?

- Methodological Answer : Implement double-blinded analysis, where one team prepares samples and another interprets data. Use negative control samples (e.g., placebo matrices) to identify matrix effects. Apply Bonferroni correction for multiple comparisons in statistical tests. Disclose all exploratory analyses as post-hoc findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.